molecular formula C13H23N3 B13114460 3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine

3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine

Cat. No.: B13114460
M. Wt: 221.34 g/mol
InChI Key: YMDKLQPZSZMZQU-UHFFFAOYSA-N
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Description

3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE: is a nitrogen-containing heterocyclic compound It is characterized by its pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrazine with ethyl iodide and pentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 3,6-DIETHYL-N-(PENTAN-2-YL)PYRAZIN-2-AMINE is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at positions 3 and 6, along with the pentan-2-yl group, provides a distinct steric and electronic environment that can affect its interactions with molecular targets .

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

3,6-diethyl-N-pentan-2-ylpyrazin-2-amine

InChI

InChI=1S/C13H23N3/c1-5-8-10(4)15-13-12(7-3)14-9-11(6-2)16-13/h9-10H,5-8H2,1-4H3,(H,15,16)

InChI Key

YMDKLQPZSZMZQU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=NC(=CN=C1CC)CC

Origin of Product

United States

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